Lipophilicity Advantage Over the Non-Fluorinated Parent Compound
The target compound exhibits a computed XLogP3 of 1.7, a 0.9 log-unit increase compared to ethyl 4-aminocyclohexane-1-carboxylate (XLogP3 = 0.8), reflecting the lipophilicity contribution of the trifluoromethyl group [1][2]. This increase predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration, a critical parameter in CNS drug discovery programs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Ethyl 4-aminocyclohexane-1-carboxylate (CAS 3685-28-7), XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.9 log units (approx. 8-fold increase in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14/2025.09.15) |
Why This Matters
A 0.9 log-unit higher lipophilicity can translate into measurably better cell-based assay performance and more favourable ADME profiles in lead optimisation, directly impacting candidate selection.
- [1] PubChem. Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate. CID 165725468. https://pubchem.ncbi.nlm.nih.gov/compound/2167876-65-3 (accessed 2026-04-30). View Source
- [2] PubChem. Ethyl 4-aminocyclohexanecarboxylate. CID 409963. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-aminocyclohexanecarboxylate (accessed 2026-04-30). View Source
